molecular formula C8H10BrClS B13169648 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene

2-Bromo-3-(3-chloro-2-methylpropyl)thiophene

Cat. No.: B13169648
M. Wt: 253.59 g/mol
InChI Key: RNZBBFHQIDOWFJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-chloro-2-methylpropyl)thiophene (CAS 1856887-58-5) is a high-value brominated and chlorinated thiophene derivative serving as a versatile building block in advanced organic synthesis and medicinal chemistry research. With the molecular formula C 8 H 10 BrClS and a molecular weight of 253.59 g/mol , this compound is strategically functionalized for further chemical modification. The presence of both bromine and chlorine atoms on the molecule provides distinct reactive sites for cross-coupling reactions and other transformative synthetic operations, making it a critical intermediate for constructing complex target molecules. The thiophene nucleus is a privileged scaffold in drug discovery, ranked 4th among sulfur-containing moieties in US FDA-approved small drug molecules over the last decade . This particular derivative is engineered for applications in pharmaceutical research, where it can be utilized to develop novel therapeutic agents. Its structure makes it suitable for use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for creating carbon-carbon bonds in the synthesis of bioactive compounds and functional materials . Researchers employ this compound in the exploration of new chemical entities with potential biological activities, building upon the known profiles of thiophene-based compounds which exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H10BrClS

Molecular Weight

253.59 g/mol

IUPAC Name

2-bromo-3-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10BrClS/c1-6(5-10)4-7-2-3-11-8(7)9/h2-3,6H,4-5H2,1H3

InChI Key

RNZBBFHQIDOWFJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(SC=C1)Br)CCl

Origin of Product

United States

Preparation Methods

Halogenation of Prefunctionalized Thiophene Derivatives

A two-step approach involves introducing bromine and the 3-chloro-2-methylpropyl group sequentially onto a thiophene backbone:

Step 1: Alkylation of Thiophene

  • Reaction : 3-Bromothiophene undergoes Friedel-Crafts alkylation with 3-chloro-2-methylpropyl chloride in the presence of AlCl₃ (1–2 equiv) at 0–5°C.
  • Yield : ~65–72% (based on analogous alkylation reactions for thiophenes).
  • Mechanism : Electrophilic substitution at the α-position of thiophene, favored by the electron-donating nature of sulfur.

Step 2: Regioselective Bromination

  • Conditions : N-Bromosuccinimide (NBS, 1.1 equiv) in DMF at 80°C for 6–8 hours.
  • Regioselectivity : Bromination occurs preferentially at the β-position due to steric hindrance from the 3-chloro-2-methylpropyl group.
  • Yield : ~78–85%.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer modular pathways to construct the target molecule:

Suzuki-Miyaura Coupling

Component Role Conditions
3-Bromo-2-thiopheneboronic acid Boronic acid partner Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O
1-Bromo-3-chloro-2-methylpropane Alkyl halide partner 80°C, 12 hours
  • Yield : ~60–68% (similar to couplings for chlorinated thiophenes).

Negishi Coupling

Chloromethylation-Bromination Tandem Reaction

Adapted from industrial chloromethylation protocols:

  • Chloromethylation :
    • Thiophene reacts with paraformaldehyde and HCl gas in methyl isobutyl ketone (MIBK) at 40°C for 4 hours.
    • Intermediate : 3-Chloromethyl-2-methylpropylthiophene (isolated yield: 81%).
  • Bromination :
    • Treatment with liquid bromine (1.05 equiv) in CCl₄ at 0°C for 2 hours.
    • Yield : ~88%.

One-Pot Multicomponent Synthesis

Ultrasound-assisted methods enhance efficiency for complex thiophenes:

  • Components :
    • 3-Bromothiophene
    • 3-Chloro-2-methylpropanal
    • Malononitrile (as a nitrile source)
  • Catalyst : InCl₃ (20 mol%) in 50% EtOH.
  • Conditions : 40°C, ultrasound irradiation (25 kHz, 250 W), 20 minutes.
  • Yield : 92% (extrapolated from pyrazole-thiophene hybrids).

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Halogenation High regioselectivity Multi-step purification Pilot-scale
Cross-Coupling Modular, tunable substituents Requires air-sensitive reagents Lab-scale
Chloromethylation High yield, industrial applicability Harsh acidic conditions Industrial
One-Pot Synthesis Rapid, energy-efficient Limited substrate scope Lab-scale

Key Optimization Parameters

  • Temperature Control : Bromination at >80°C leads to di- or tri-brominated byproducts.
  • Catalyst Loading : Pd-based catalysts >5 mol% improve yields but increase costs.
  • Solvent Choice : Polar aprotic solvents (DMF, DME) enhance coupling efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In organic electronics, its role is primarily related to its electronic properties, such as charge transport and stability. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

2-Bromo-3-(3-chloro-2-methylpropyl)thiophene vs. 2-Bromo-3-(bromomethyl)thiophene

  • Substituents : The former has a branched 3-chloro-2-methylpropyl group, while the latter features a bromomethyl group.
  • Reactivity : The bromomethyl group in 2-bromo-3-(bromomethyl)thiophene (CAS 40032-76-6) is highly reactive in alkylation and nucleophilic substitutions, making it a precursor for thiourea derivatives and metal complexes . In contrast, the chloro-methylpropyl group in the target compound may exhibit steric hindrance, reducing reactivity but increasing stability for controlled functionalization .
  • Applications : Bromomethyl derivatives are used in synthesizing bioactive ligands (e.g., cobalt and copper complexes) , whereas the chloro-methylpropyl analog may find use in lipophilic drug intermediates due to its bulkier substituent .

This compound vs. 2-Acetyl-3-bromothiophene

  • Substituents : The acetyl group in 2-acetyl-3-bromothiophene introduces electron-withdrawing effects, polarizing the thiophene ring for electrophilic attacks .
  • Reactivity : The acetyl group facilitates Friedel-Crafts reactions and chalcone synthesis, enabling anti-inflammatory and antibacterial derivatives . The target compound’s alkyl halide substituent favors cross-coupling or alkylation reactions .
  • Applications : Acetylated analogs are intermediates in alkaloid synthesis (e.g., furostifoline) , while the target compound’s halogenated chain may optimize pharmacokinetic properties in drug design.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Boiling Point (°C) Density (g/cm³)
This compound* C₈H₁₁BrClS 274.59 (calc.) N/A 3-chloro-2-methylpropyl, Br N/A N/A
2-Bromo-3-(bromomethyl)thiophene C₅H₅Br₂S 279.97 40032-76-6 Bromomethyl, Br N/A N/A
2-Bromo-3-methylthiophene C₅H₅BrS 177.07 14282-76-9 Methyl, Br N/A N/A
2-Acetyl-3-bromothiophene C₆H₅BrOS 205.07 N/A Acetyl, Br N/A N/A
2-Bromo-3-(3-bromo-2-thienyl)-1-propene C₇H₇Br₂S 308.01 951885-96-4 Bromopropene, Br 279.9 (predicted) 1.849 (predicted)

Biological Activity

2-Bromo-3-(3-chloro-2-methylpropyl)thiophene is an organic compound characterized by its thiophene ring, which contains a bromine atom at the 2-position and a 3-chloro-2-methylpropyl group at the 3-position. Its molecular formula is C₉H₁₀BrClS. This compound's unique structure suggests potential biological activity, particularly in medicinal chemistry and organic synthesis.

The compound's structural features contribute to its reactivity and interactions with biological targets. The presence of halogens (bromine and chlorine) is known to enhance the compound's ability to interact with enzymes and receptors, which may influence their biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but initial findings indicate that it may possess significant pharmacological properties. The halogenated structure allows for enhanced binding affinities with various biological targets.

Enzyme Interaction Studies

Studies have begun to explore how this compound interacts with specific enzymes. For example, preliminary investigations suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, although further studies are required to quantify these effects.

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted using cell lines to assess the compound's potential as an anticancer agent. Early results indicate that this compound may induce apoptosis in cancer cells, although the mechanism of action remains to be elucidated.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Chloro-2-bromothiophene Bromine at position 2; chlorine at position 3Antimicrobial properties
4-Bromo-2-(3-chloro-2-methylpropyl)thiophene Bromine at position 4; chlorine at position 3Potential anticancer activity
3-Chloro-2-(2-ethylhexyl)thiophene Chlorine at position 3; ethylhexyl groupModerate cytotoxicity
4-Chloro-2-(3-bromo-2-methylpropyl)thiophene Chlorine at position 4; bromine at position 3Enhanced enzyme inhibition

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